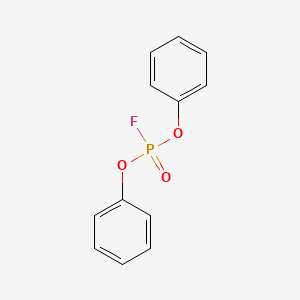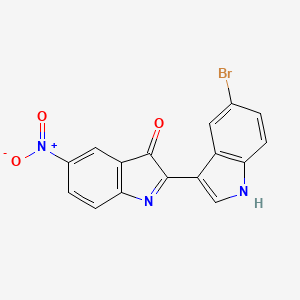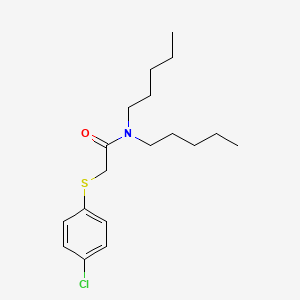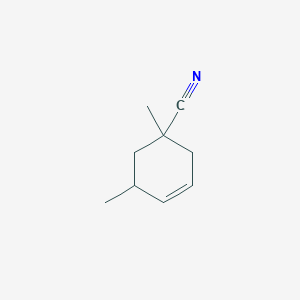
Diphenyl phosphorofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl phosphorofluoridate is an organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)F. It is a colorless liquid that is sensitive to moisture and hydrolysis. This compound is known for its role as a potent inhibitor of serine proteases, making it significant in biochemical research and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl phosphorofluoridate can be synthesized through the reaction of diphenyl phosphorochloridate with potassium fluoride in an anhydrous solvent such as acetonitrile. The reaction typically proceeds at room temperature and requires careful handling due to the sensitivity of the reagents to moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and closed reactors helps in maintaining anhydrous conditions and minimizing exposure to moisture.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl phosphorofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenyl phosphate and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents like acetonitrile and dichloromethane are typically used to prevent hydrolysis.
Major Products:
Phosphoramidates: Formed from the reaction with amines.
Phosphates: Formed from the reaction with alcohols.
Hydrolysis Products: Diphenyl phosphate and hydrogen fluoride.
Applications De Recherche Scientifique
Diphenyl phosphorofluoridate has a wide range of applications in scientific research:
Biochemistry: It is used as an inhibitor of serine proteases, which are enzymes that play crucial roles in various biological processes.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors for therapeutic purposes.
Industrial Chemistry: It serves as a reagent in the synthesis of other organophosphorus compounds.
Molecular Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
Diphenyl phosphorofluoridate exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the phosphorylation of the serine residue in the active site of the enzyme, leading to the formation of a stable phospho-enzyme complex. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
Comparaison Avec Des Composés Similaires
Diisopropyl phosphorofluoridate: Another organophosphorus compound with similar inhibitory effects on serine proteases.
Diphenyl phosphorochloridate: A precursor in the synthesis of diphenyl phosphorofluoridate.
Uniqueness: this compound is unique due to its specific reactivity with serine proteases and its stability under anhydrous conditions. Its ability to form stable phospho-enzyme complexes makes it a valuable tool in biochemical research.
Propriétés
Numéro CAS |
403-65-6 |
|---|---|
Formule moléculaire |
C12H10FO3P |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
[fluoro(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H10FO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clé InChI |
XFKSLARHPIQBFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)


![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)



